2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine
Description
Properties
IUPAC Name |
2-(6-methylpyridazin-3-yl)oxy-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-6-7-13(17-16-9)18-12-8-10-4-2-3-5-11(10)14(12)15/h2-7,12,14H,8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVGNPKVGXUFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CC3=CC=CC=C3C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the 6-methylpyridazin-3-yl intermediate. This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Coupling Reaction: The pyridazinyl intermediate is then coupled with 2,3-dihydro-1H-inden-1-amine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters are carefully controlled to maintain consistency and quality of the product. Purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Key Observations :
Pharmacological Activity :
- Ladostigil merges the 2,3-dihydro-1H-inden-1-amine motif with rivastigmine’s carbamate group, enabling dual cholinesterase and MAO inhibition. In contrast, the target compound’s pyridazine substituent may favor interactions with neurotransmitter receptors or enzymes.
- 2-(4-Methoxybenzyl)-derivatives exhibit affinity for the human cytomegalovirus-encoded receptor US28, highlighting the scaffold’s adaptability to virology targets.
Catalytic Utility: Phosphino-substituted derivatives (e.g., ) serve as chiral ligands in asymmetric catalysis due to their electron-donating phosphine groups and rigid indene backbone. The target compound’s pyridazine group, being electron-deficient, may instead stabilize metal complexes via π-interactions.
Synthetic Accessibility: Brominated analogs (e.g., ) are synthesized via electrophilic substitution or coupling reactions, offering handles for further functionalization. The target compound likely requires nucleophilic aromatic substitution or Mitsunobu conditions for pyridazine attachment.
Electronic Effects: Substituents like bromine or methoxy groups alter electron density, impacting binding to biological targets.
Biological Activity
The compound 2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a member of a class of organic compounds that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine is . The structure features a pyridazine ring connected to an indene moiety, which is essential for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 7.01 ± 0.60 | Microtubule disassembly |
| Compound B | MCF-7 | 8.55 ± 0.35 | Aurora-A kinase inhibition |
| Compound C | NCI-H460 | 14.31 ± 0.90 | Induction of apoptosis |
These findings suggest that the compound may exhibit similar mechanisms of action, potentially disrupting microtubule dynamics or inhibiting key kinases involved in cell proliferation.
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence regarding the antimicrobial properties of related compounds. For example, some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound D | E. coli | 0.0048 |
| Compound E | S. aureus | 0.0039 |
| Compound F | C. albicans | 0.0195 |
These results indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further exploration in infectious disease contexts.
The biological activity of 2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine can be attributed to its ability to interact with various molecular targets:
- Microtubule Dynamics : Compounds with similar structures have been shown to bind to tubulin, leading to microtubule destabilization and subsequent apoptosis in cancer cells.
- Kinase Inhibition : The inhibition of kinases such as Aurora-A is a critical pathway through which these compounds exert their anticancer effects.
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
A series of studies have explored the efficacy of related compounds in clinical settings:
- Case Study on Cancer Treatment : A phase II clinical trial evaluated a pyridazine derivative's effects on patients with advanced solid tumors, reporting a partial response in 30% of participants and manageable side effects.
- Antimicrobial Efficacy Study : In vitro tests conducted on various bacterial strains revealed that a related compound significantly reduced bacterial load in infected tissue samples, suggesting potential for use as an adjunct therapy in bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
